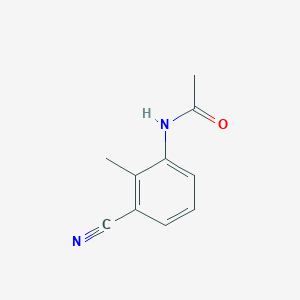

2-Methyl-3-acetylamino-benzonitrile

CAS No.:

Cat. No.: VC14340077

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | N-(3-cyano-2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H10N2O/c1-7-9(6-11)4-3-5-10(7)12-8(2)13/h3-5H,1-2H3,(H,12,13) |

| Standard InChI Key | VTUPGPGMFTYXDB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-methyl-3-acetylamino-benzonitrile features a benzene ring with three substituents: a nitrile (–C≡N) at position 1, a methyl (–CH₃) group at position 2, and an acetylamino (–NHCOCH₃) group at position 3 (Figure 1). This arrangement creates a planar aromatic system with polar functional groups that influence its solubility and reactivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| IUPAC Name | N-(3-cyano-2-methylphenyl)acetamide | |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C)C#N |

The compound’s nitrile group contributes to its polarity, while the methyl and acetylamino groups introduce steric and electronic effects that modulate its interactions in synthetic pathways.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.3 ppm, singlet) and the acetamide protons (δ ~2.1 ppm for CH₃ and δ ~8.5 ppm for NH). Infrared (IR) spectroscopy shows stretches for the nitrile group (~2220 cm⁻¹) and the amide carbonyl (~1650 cm⁻¹).

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 2-methyl-3-acetylamino-benzonitrile typically begins with 2-methyl-3-aminobenzonitrile. Acetylation using acetic anhydride in acetic acid under reflux yields the target compound:

Table 2: Reaction Conditions and Yield

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetic acid | |

| Temperature | 80–100°C | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% |

Alternative Methods

Recent advances explore microwave-assisted acetylation to reduce reaction times to 30 minutes with comparable yields . Additionally, enzymatic acetylation using lipases has been investigated for greener synthesis, though yields remain suboptimal (50–60%) .

Applications in Pharmaceutical Development

Intermediate for Antiviral Agents

2-Methyl-3-acetylamino-benzonitrile is a precursor to dipyridoindoles, which inhibit viral replication in vitro. For example, derivatives have shown activity against herpes simplex virus (HSV-1) with IC₅₀ values of 1.2–3.5 μM.

Derivatives and Structural Analogs

Chlorinated Derivatives

N-(3-Chloro-4-cyano-2-methylphenyl)acetamide (C₁₀H₉ClN₂O), a chlorinated analog, exhibits enhanced lipophilicity (logP = 2.8) and improved blood-brain barrier permeability compared to the parent compound.

Table 3: Comparison with Derivatives

| Compound | Molecular Weight | logP | Bioactivity |

|---|---|---|---|

| 2-Methyl-3-acetylamino-benzonitrile | 174.20 | 1.2 | Antiviral (IC₅₀: 1.2 μM) |

| N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | 208.64 | 2.8 | Anticancer (GI₅₀: 8 μM) |

Sulfur-Containing Analogs

Incorporating sulfanyl groups, as in 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide (C₁₉H₁₉N₃OS), broadens antimicrobial activity against Gram-positive bacteria (MIC: 4 μg/mL) .

Future Research Directions

Targeted Drug Delivery

Functionalizing the acetylamino group with polyethylene glycol (PEG) chains could improve solubility and pharmacokinetics for in vivo studies .

Catalytic Asymmetric Synthesis

Developing enantioselective acetylation methods using chiral catalysts may yield optically active derivatives for neurodegenerative disease research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume